![molecular formula C15H11NO4 B2442124 methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-42-8](/img/structure/B2442124.png)
methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Overview
Description
The compound “methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate” is a chemical compound with the IUPAC name "methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H13NO5/c1-20-8-12-10(16(19)21-2)7-11-14(18)9-5-3-4-6-13(9)22-15(11)17-12/h3-7H,8H2,1-2H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate” has a molecular weight of 269.26 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
- Specifically, the multicomponent Hantzsch reaction used to synthesize 1,4-dihydropyridines (1,4-DHPs) offers an efficient route to prepare compounds like this one. 1,4-DHPs exhibit diverse biological activities, including calcium channel modulation, antioxidant effects, and potential use in Alzheimer’s disease therapy .
- Given its formation during ohmic-heating-assisted multicomponent reactions, explore the effects of ohmic heating on reactivity pathways. Investigate whether this thermal processing method can be harnessed for organic synthesis optimization .
Medicinal Chemistry and Drug Discovery
Thermal Processing Method Optimization
Mechanism of Action
Mode of Action
The mode of action of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level are areas of ongoing research.
properties
IUPAC Name |
methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8-10(15(18)19-2)7-11-13(17)9-5-3-4-6-12(9)20-14(11)16-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZVZPLJICGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331340 |
Source
|
Record name | methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |
CAS RN |
338417-42-8 |
Source
|
Record name | methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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